3,5-Dibromo-4-methylphenylboronic acid
CAS No.: 2241870-51-7
VCID: VC11656144
Molecular Formula: C7H7BBr2O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Dibromo-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention in organic chemistry due to its utility in various synthetic reactions. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Hazard Information
Synthesis and ApplicationsWhile specific synthesis details for 3,5-Dibromo-4-methylphenylboronic acid are not provided in the search results, boronic acids are generally synthesized from aryl halides via a palladium-catalyzed borylation reaction. This compound can be used as a precursor in Suzuki-Miyaura cross-coupling reactions to introduce the 3,5-dibromo-4-methylphenyl moiety into target molecules. Related CompoundsA related compound is the 3,5-Dibromo-4-methylphenylboronic acid pinacol ester (CAS Number: 1236348-90-5), which is often used in place of the boronic acid due to its greater stability and ease of handling . Data Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2241870-51-7 | ||||||||||||
Product Name | 3,5-Dibromo-4-methylphenylboronic acid | ||||||||||||
Molecular Formula | C7H7BBr2O2 | ||||||||||||
Molecular Weight | 293.75 g/mol | ||||||||||||
IUPAC Name | (3,5-dibromo-4-methylphenyl)boronic acid | ||||||||||||
Standard InChI | InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | ||||||||||||
Standard InChIKey | NELJHZPSCFFMJR-UHFFFAOYSA-N | ||||||||||||
SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O | ||||||||||||
Canonical SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O | ||||||||||||
PubChem Compound | 138987083 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume